1-Bromo-6-phenylpyrene
Overview
Description
1-Bromo-6-phenylpyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings. This compound is of significant interest in synthetic chemistry, materials science, and environmental studies due to its versatile properties .
Preparation Methods
The synthesis of 1-Bromo-6-phenylpyrene typically involves the bromination of pyrene followed by the introduction of a phenyl group. One common method is the electrophilic aromatic substitution reaction, where pyrene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromopyrene is then subjected to a Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of a palladium catalyst to yield this compound .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Bromo-6-phenylpyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form quinones and other oxygen-containing derivatives. Reagents such as potassium permanganate and chromium trioxide are often used.
Reduction Reactions: The phenyl group can be reduced to form cyclohexyl derivatives using hydrogenation reactions with catalysts like palladium on carbon.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Bromo-6-phenylpyrene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phenyl group enhance its ability to participate in electrophilic and nucleophilic reactions, allowing it to modulate various biochemical pathways. The specific pathways involved depend on the context of its use, whether in chemical synthesis, biological studies, or industrial applications .
Comparison with Similar Compounds
1-Bromo-6-phenylpyrene can be compared with other bromopyrene derivatives such as:
- 1-Bromopyrene
- 2-Bromopyrene
- 1,6-Dibromopyrene
- 1,8-Dibromopyrene
These compounds share similar structural features but differ in the position and number of bromine atoms, which significantly impact their reactivity and applications.
Properties
IUPAC Name |
1-bromo-6-phenylpyrene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Br/c23-20-13-9-16-7-11-18-17(14-4-2-1-3-5-14)10-6-15-8-12-19(20)22(16)21(15)18/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPILNVIPDIPLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728083 | |
Record name | 1-Bromo-6-phenylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294881-47-3 | |
Record name | 1-Bromo-6-phenylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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